molecular formula C16H14N2O B2437489 Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034516-22-6

Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No.: B2437489
CAS No.: 2034516-22-6
M. Wt: 250.301
InChI Key: QSDHOUJRIGGOBV-UHFFFAOYSA-N
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Description

Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and a tetrahydro-epiminonaphthalene moiety. It has shown potential in pharmaceutical applications, particularly as an inhibitor of specific kinases involved in proliferative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach includes the condensation of pyridine derivatives with naphthalene-based intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of Casein kinase 1 alpha and delta. These kinases are involved in various cellular processes, including cell division and proliferation. By inhibiting these kinases, Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone can potentially halt the progression of certain proliferative disorders .

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16(11-7-9-17-10-8-11)18-14-5-6-15(18)13-4-2-1-3-12(13)14/h1-4,7-10,14-15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDHOUJRIGGOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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